molecular formula C10H12O B108997 4-phenylbut-3-en-2-ol CAS No. 17488-65-2

4-phenylbut-3-en-2-ol

Cat. No.: B108997
CAS No.: 17488-65-2
M. Wt: 148.20 g/mol
InChI Key: ZIJWGEHOVHJHKB-FPLPWBNLSA-N
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Description

4-phenylbut-3-en-2-ol is an organic compound with the molecular formula C₁₀H₁₂O. It is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol . This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-phenylbut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by hydrogenation to yield the desired product . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran

    Substitution: Thionyl chloride in the presence of pyridine

Major Products

    Oxidation: 4-Phenyl-3-buten-2-one

    Reduction: 4-Phenylbutan-2-ol

    Substitution: 4-Phenyl-3-buten-2-yl chloride or bromide

Comparison with Similar Compounds

4-phenylbut-3-en-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry.

Properties

CAS No.

17488-65-2

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(Z)-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7-

InChI Key

ZIJWGEHOVHJHKB-FPLPWBNLSA-N

SMILES

CC(C=CC1=CC=CC=C1)O

Isomeric SMILES

CC(/C=C\C1=CC=CC=C1)O

Canonical SMILES

CC(C=CC1=CC=CC=C1)O

boiling_point

140.00 °C. @ 12.00 mm Hg

density

1.006-1.012

36004-04-3
17488-65-2

physical_description

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

1-Phenyl-1-buten-3-ol;  1-Styrylethanol;  3-Hydroxy-1-phenyl-1-butene;  α-Methyl-3-phenylallyl Alcohol; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 200 ml stainless steel autoclave were charged 5 g (34.2 mmole) of benzalacetone and 0.213 g (0.171 mmole) of ##STR24## synthesized in Example 4, and 3 ml of tetrahydrofuran and 2 ml of methanol were added thereto, followed by allowing the mixture to react at 30° C. under a hydrogen pressure of 50 kg/cm2 for 45 hours. The solvent was removed by distillation under reduced pressure (10 mmHg), and the reaction product was analyzed by GLC (PEG HT, 25 m, produced by Gasukuro Kogyo K.K.) to find the conversion to be 34.5%. The product was separated into the unreacted ketone and the hydrogenation product by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1 by volume) to obtain 1.73 g of 4-phenyl-3-buten-2-ol having a purity of 89%. [α]D25 : +18.1° (c=5, CS2).
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
4-phenyl-3-buten-2-ol

Synthesis routes and methods II

Procedure details

1-Phenyl-2-buten-1-ol (135.88 g) was dissolved in 2300 mL of dioxane and treated with 2750 mL of dilute hydrochloric acid (2.3 mL of concentrated hydrochloric acid in 2750 mL of water) at room temperature. The mixture was stirred overnight and then poured into 4333 mL of ether and neutralized with 2265 mL of saturated aqueous sodium bicarbonate. The aqueous phase was extracted with 1970 mL of ether. The combined extract was dried over anhydrous potassium carbonate. Evaporation of the solvent followed by Kugelrohr distillation at 30° C. for 30 minutes afforded 131.73 g (96.8%) of the desired 4-phenyl-3-buten-2-ol as an oil which was used in the next step without further purification.
Quantity
135.88 g
Type
reactant
Reaction Step One
Quantity
2300 mL
Type
solvent
Reaction Step One
Quantity
2750 mL
Type
reactant
Reaction Step Two
Name
Quantity
4333 mL
Type
reactant
Reaction Step Three
Quantity
2265 mL
Type
reactant
Reaction Step Three
Name
4-phenyl-3-buten-2-ol
Yield
96.8%

Synthesis routes and methods III

Procedure details

In a 100 ml stainless steel autoclave were charged 5 g (34.2 mmole) of benzalacetone and 0.204 g (0.171 mmole) of ##STR25## ((+)-BINAP)}BF4 synthesized in Example 1, and the mixture was allowed to react in the same manner as in Example 12 to obtain 1.34 g of 4-phenyl-3-buten-2ol having a purity of 70% and an optical purity of 70.3 %ee at a conversion of 26.7%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-phenyl-3-buten-2ol

Synthesis routes and methods IV

Procedure details

In a 200 ml stainless steel autoclave were charged 5 g (34.2 mmole) of benzalacetone and 0.213 g (0.171 mmole) of ##STR24## ((+)-BINAP)}BF4 synthesized in Example 4, and 3 ml of tetrahydrofuran and 2 ml of methanol were added thereto, followed by allowing the mixture to react at 30° C. under a hydrogen pressure of 50 kg/cm2 for 45 hours. The solvent was removed by distillation under reduced pressure (10 mmHg), and the reaction product was analyzed by GLC (PEG HT, 25 m, produced by Gasukuro Kogyo K. K.) to find the conversion to be 34.5%. The product was separated into the unreacted ketone and the hydrogenation product by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1 by volume) to obtain 1.73 g of 4-phenyl-3-buten-2-ol having a purity of 89%. {α}25 D : +18.1°(c=5, CS2).
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-phenyl-3-buten-2-ol

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)C=Cc1ccccc1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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